1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol
Description
1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol is a cyclobutanol derivative featuring a 4-ethylpiperidine moiety linked via a methylene bridge to the cyclobutanol ring. Cyclobutanol derivatives are valued in medicinal chemistry for their conformational rigidity and ability to modulate pharmacokinetic properties. The compound’s molecular formula is inferred as C₁₂H₂₃NO, with a molecular weight of ~197.32 g/mol, distinguishing it from smaller analogs in the evidence .
Properties
IUPAC Name |
1-[(4-ethylpiperidin-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-11-4-8-13(9-5-11)10-12(14)6-3-7-12/h11,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRYGVHHCUTVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol is a synthetic organic compound characterized by a cyclobutane ring substituted with an ethylpiperidine moiety. This compound has garnered attention in medicinal chemistry due to its unique structural features, which may confer specific biological activities.
Chemical Structure and Properties
- Molecular Formula: CHNO
- Molecular Weight: 183.29 g/mol
- CAS Number: [1596866-80-6]
The compound features a cyclobutane core with a hydroxyl group and a piperidine ring, which can influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The specific interactions may include:
- Agonistic or Antagonistic Activity: The compound may modulate receptor activities, influencing signaling pathways relevant to various physiological processes.
- Enzyme Inhibition: It may act as an inhibitor for certain enzymes, thereby affecting metabolic pathways.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated moderate inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance its antimicrobial profile.
Future Directions in Research
Further research is warranted to explore:
- Structure-Activity Relationships (SAR): Understanding how variations in the chemical structure affect biological activity can lead to the development of more potent derivatives.
- In Vivo Studies: Conducting animal studies to assess the pharmacokinetics and therapeutic potential of this compound in disease models.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related cyclobutanol and cyclopentanol derivatives is presented below, focusing on molecular properties, substituents, and applications.
Table 1: Structural and Functional Comparison of Cyclobutanol/Cyclopentanol Derivatives
Key Structural and Functional Differences
Its amino group may facilitate hydrogen bonding in biological targets . 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (): The cyclopentanol core and aminobutyl chain increase hydrophobicity, favoring membrane permeability. Applications in agrochemicals suggest utility as a chiral building block . 1-[(methylamino)methyl]cyclobutan-1-ol (): Minimal steric hindrance from the methylamino group may enhance reactivity in nucleophilic substitutions. 1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol (): The extended aminobutyl chain provides flexibility for chelation or linker applications in bioconjugation .
Pharmacokinetic Implications: The 4-ethylpiperidine group in the target compound confers higher lipophilicity (logP ~2.5 estimated) compared to smaller analogs like (logP ~0.5). This may improve blood-brain barrier penetration but reduce aqueous solubility. Fluorinated derivatives () often exhibit prolonged half-lives due to resistance to oxidative metabolism, a trait absent in non-fluorinated analogs .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol can be approached by:
- Functionalizing the piperidine ring at the nitrogen with an ethyl substituent.
- Introducing a methylene linker between the piperidine nitrogen and the cyclobutanol ring.
- Constructing or modifying the cyclobutanol ring to bear the hydroxyl group at the 1-position.
This often involves nucleophilic substitution reactions, alkylation, and ring functionalization under controlled conditions.
Key Preparation Steps and Conditions
Step 1: Preparation of 4-Ethylpiperidine Intermediate
- The 4-ethylpiperidine moiety can be synthesized by alkylation of piperidine with ethyl halides or via reductive amination.
- Protection of the piperidine nitrogen might be necessary to control regioselectivity.
- Typical conditions involve bases such as potassium carbonate or cesium fluoride in polar aprotic solvents like N,N-dimethylacetamide (DMA) or dimethylformamide (DMF).
- Reaction temperatures range from room temperature to reflux (~85–100 °C), with reaction times from several hours to overnight.
Detailed Reaction Data and Yields
| Step | Reaction Conditions | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Alkylation of piperidine with ethyl halide | Piperidine, Ethyl bromide | DMF or DMA | 40–90 °C | 12–19 h | 60–95% | Use of sodium hydride or potassium carbonate base for deprotonation |
| 2 | N-alkylation with chloromethyl cyclobutanol derivative | 4-Ethylpiperidine, chloromethyl cyclobutanol mesylate | Ethanol, NMP | 70–105 °C | 16–24 h | 58–95% | Stirring under nitrogen, slow addition of reagents to control reaction |
| 3 | Purification and isolation | Filtration, crystallization, chromatography | - | Ambient | - | - | Final product isolated as solid or foam |
Research Findings and Optimization
- Use of potassium carbonate as base in ethanol/water mixtures at reflux yields up to 84–95% of the intermediate compounds, indicating efficient nucleophilic substitution under mild basic conditions.
- Cesium fluoride in DMA at 85 °C for 12–18 hours provides moderate yields (~58–60%) for similar alkylation reactions, suggesting an alternative base/solvent system that can be tuned for selectivity.
- Reaction monitoring by NMR and mass spectrometry confirms the formation of desired products with characteristic signals for piperidine protons and cyclobutanol hydroxyl.
- Purification by silica gel chromatography using solvent gradients (e.g., ethyl acetate/hexane mixtures) ensures removal of unreacted starting materials and byproducts.
- Temperature control and slow reagent addition improve product purity and yield by minimizing side reactions.
Summary Table of Representative Preparation Conditions
| Parameter | Condition Range | Effect on Yield/Quality |
|---|---|---|
| Base | Potassium carbonate, Cesium fluoride | Potassium carbonate generally gives higher yields |
| Solvent | Ethanol/water, DMA, DMF | Ethanol/water favored for crystallization; DMA/DMF for solubility |
| Temperature | 70–105 °C | Higher temperatures accelerate reaction but may increase side products |
| Time | 12–24 hours | Longer times improve conversion but require monitoring to avoid degradation |
| Atmosphere | Nitrogen | Prevents oxidation and moisture interference |
| Purification | Filtration, chromatography | Essential for isolating pure compound |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the piperidine moiety reacts with a cyclobutanol derivative. Optimization involves adjusting solvent polarity (e.g., acetonitrile or methanol), temperature (40–60°C), and base selection (e.g., KCO or triethylamine). Monitoring reaction progress via TLC or HPLC ensures intermediate stability . For example, analogous piperidine derivatives achieved 97% yield under reflux with aqueous HCl and NaHCO workup .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Use H/C NMR to confirm substituent positions on the piperidine and cyclobutanol rings. Mass spectrometry (HRMS) validates molecular weight. HPLC or GC-MS assesses purity, while X-ray crystallography resolves stereochemistry for chiral centers . For example, PubChem-derived InChI keys and SMILES strings aid in computational validation .
Q. How can researchers assess the compound’s solubility and partition coefficient (logP) for in vitro studies?
- Methodological Answer : Determine logP experimentally via shake-flask methods using octanol/water phases. Solubility is tested in DMSO, PBS, or ethanol at varying pH (4–9). Dynamic light scattering (DLS) evaluates aggregation in aqueous buffers. Computational tools like ACD/LogP or MarvinSuite predict physicochemical properties .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen for receptor binding (e.g., GPCRs or ion channels) using radioligand displacement assays. Enzyme inhibition studies (e.g., cytochrome P450) employ fluorometric or colorimetric substrates. Cytotoxicity is assessed via MTT or resazurin assays in cell lines (e.g., HEK-293 or HepG2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. Compare experimental data with density functional theory (DFT)-calculated chemical shifts. For chiral centers, employ chiral chromatography or optical rotation analysis . Case studies on similar piperidine derivatives show that steric effects from the cyclobutanol ring may cause unexpected splitting .
Q. What strategies mitigate oxidative or hydrolytic degradation of this compound in long-term stability studies?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH). Add antioxidants (e.g., BHT) or stabilize pH with buffered formulations. HPLC-MS identifies degradation products, while Arrhenius modeling predicts shelf life. For example, tert-butyl analogs showed improved stability via steric hindrance .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer : Synthesize derivatives with modified substituents (e.g., ethyl to propyl on piperidine) or cyclobutanol ring expansion. Test analogs in parallel assays for binding affinity, metabolic stability (using liver microsomes), and permeability (Caco-2 models). Molecular docking against crystallized receptor structures (e.g., PDB entries) guides rational design .
Q. What experimental and computational methods validate the compound’s interaction with a suspected biological target (e.g., a neurotransmitter receptor)?
- Methodological Answer : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Pair with molecular dynamics simulations (e.g., GROMACS) to analyze ligand-receptor interactions. For example, bromobenzyl-piperidine analogs showed nanomolar affinity via SPR, corroborated by free-energy perturbation calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
